Product packaging for Dofequidar, (R)-(Cat. No.:CAS No. 153653-33-9)

Dofequidar, (R)-

Cat. No.: B175927
CAS No.: 153653-33-9
M. Wt: 481.6 g/mol
InChI Key: KLWUUPVJTLHYIM-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Overcoming Chemotherapy Resistance

The overexpression of ABC transporters is a major mechanism by which cancer cells develop resistance to a wide array of structurally and functionally diverse anticancer drugs, a phenomenon known as multidrug resistance. nih.govnih.gov This resistance is a significant obstacle to successful cancer treatment, leading to therapy failure and tumor recurrence. nih.govaacrjournals.org Dofequidar (B1662172), (R)- addresses this challenge by directly inhibiting the function of these efflux pumps. nih.govnih.gov

Preclinical studies have demonstrated the ability of Dofequidar to restore the sensitivity of resistant cancer cells to various chemotherapeutic agents. For instance, in a highly resistant human colon adenocarcinoma cell line (HCT-15), which expresses high levels of P-gp, Dofequidar has been shown to significantly potentiate the cytotoxic effects of several anticancer drugs. In one study, a concentration of 3 μM of Dofequidar increased the cytotoxicity of doxorubicin (B1662922) and vincristine (B1662923) by 88-fold and 350-fold, respectively. targetmol.com It has also been shown to effectively overcome docetaxel (B913) resistance in MDR cancer cells at a concentration of 3 μM. nih.gov This reversal of resistance allows for lower, less toxic concentrations of chemotherapy drugs to be effective, potentially improving treatment outcomes and reducing side effects.

Table 1: Key Findings from the Phase III Clinical Trial of Dofequidar in Advanced or Recurrent Breast Cancer

Endpoint CAF Alone Dofequidar + CAF p-value
Overall Response Rate 42.6% 53.1% 0.077
Median Progression-Free Survival 241 days 366 days 0.145

Data from Saeki et al., Journal of Clinical Oncology, 2007. ashpublications.org

Historical Context of ATP-Binding Cassette (ABC) Transporter Inhibition

The discovery of ABC transporters and their role in MDR dates back to the 1970s with the identification of P-glycoprotein. cdnsciencepub.com This finding spurred decades of research to develop inhibitors that could counteract their function and improve the efficacy of chemotherapy. The development of these inhibitors can be broadly categorized into three generations.

First-Generation Inhibitors: These were typically existing drugs approved for other indications that were serendipitously found to have ABC transporter inhibitory activity. targetmol.com Examples include the calcium channel blocker verapamil (B1683045) and the immunosuppressant cyclosporine A. targetmol.com While they showed promise in early in vitro studies, their clinical utility was limited by low potency and the need for high doses that often resulted in unacceptable toxicity and adverse side effects. targetmol.com

Second-Generation Inhibitors: Developed in the 1990s, this generation of inhibitors was specifically designed to be more potent and less toxic than their predecessors. targetmol.com A notable example is valspodar (B1684362) (PSC-833), a derivative of cyclosporine D. targetmol.com Although more potent, many second-generation inhibitors still faced challenges in clinical trials, including unpredictable pharmacokinetic interactions with chemotherapeutic agents, which could lead to increased toxicity of the anticancer drug itself. nih.gov

Third-Generation Inhibitors: Dofequidar, (R)- belongs to this more advanced class of ABC transporter inhibitors, which were developed to have high potency, greater specificity, and fewer off-target effects and pharmacokinetic interactions. aacrjournals.org Other examples of third-generation inhibitors include tariquidar (B1662512) (XR9576), zosuquidar (B1662489) (LY335979), and laniquidar (B1684370) (R101933). nih.govaacrjournals.org These compounds have shown significant promise in preclinical studies and have been the subject of numerous clinical trials. nih.gov However, despite the improved profiles of third-generation inhibitors, bringing an ABC transporter inhibitor to routine clinical use has remained a significant challenge, with many trials failing to meet their primary endpoints. aacrjournals.org

Table 2: Generations of ABC Transporter Inhibitors

Generation Key Characteristics Examples
First Repurposed drugs, low potency, high toxicity Verapamil, Cyclosporine A
Second More potent, but with pharmacokinetic interactions Valspodar (PSC-833)
Third High potency, greater specificity, fewer interactions Dofequidar (MS-209), Tariquidar, Zosuquidar, Laniquidar

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H31N3O3 B175927 Dofequidar, (R)- CAS No. 153653-33-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

153653-33-9

Molecular Formula

C30H31N3O3

Molecular Weight

481.6 g/mol

IUPAC Name

1-[4-[(2R)-2-hydroxy-3-quinolin-5-yloxypropyl]piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2/t25-/m1/s1

InChI Key

KLWUUPVJTLHYIM-RUZDIDTESA-N

SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Synonyms

Dofequidar (R)-isoMer

Origin of Product

United States

Molecular Pharmacology and Mechanism of Action of Dofequidar, R

Direct Interaction with ABC Efflux Transporters

Dofequidar (B1662172), an orally active quinoline (B57606) compound, directly interacts with and inhibits multiple ABC efflux transporters, which are proteins responsible for pumping drugs out of cancer cells. medchemexpress.eumedchemexpress.com Its inhibitory action against these transporters helps to reverse multidrug resistance in tumor cells. nih.govmedchemexpress.com The primary targets of Dofequidar are P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). medchemexpress.eumedchemexpress.comnih.gov By blocking these transporters, Dofequidar increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their efficacy. medchemexpress.com

Inhibition of P-glycoprotein (P-gp/ABCB1)

Dofequidar is a potent inhibitor of P-glycoprotein (P-gp), also known as ABCB1, a key transporter in the development of multidrug resistance (MDR). medchemexpress.commedchemexpress.com It is recognized as a third-generation P-gp inhibitor, designed for higher specificity and lower toxicity compared to earlier inhibitors. oaepublish.comnih.gov Studies have shown that Dofequidar effectively reverses P-gp-mediated MDR in various cancer cell lines, including those of small cell lung cancer. medchemexpress.com The compound does not alter the expression of P-gp itself but blocks its function. medchemexpress.com This inhibition leads to increased intracellular accumulation of P-gp substrate drugs, such as doxorubicin (B1662922), vincristine (B1662923), and docetaxel (B913), thereby sensitizing resistant cells to these chemotherapeutic agents. nih.gov

Inhibition of Multidrug Resistance-associated Protein 1 (MRP1/ABCC1)

Dofequidar also demonstrates inhibitory activity against Multidrug Resistance-associated Protein 1 (MRP1), also known as ABCC1. medchemexpress.eumedchemexpress.com Along with P-gp, MRP1 is a significant contributor to the multidrug resistance phenotype in various cancers, including lung, breast, and prostate cancer. mdpi.comnih.gov Dofequidar is one of the few inhibitors that has been shown to block both P-gp and MRP1 and has been evaluated in clinical trials. nih.gov Its ability to inhibit MRP1 contributes to its broad-spectrum activity in reversing multidrug resistance. medchemexpress.eumedchemexpress.com In preclinical studies, Dofequidar was found to reverse MRP1-mediated resistance in cancer cells. nih.gov

Inhibition of Breast Cancer Resistance Protein (BCRP/ABCG2)

In addition to P-gp and MRP1, Dofequidar is an inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. nih.govnih.gov BCRP is another important ABC transporter that confers resistance to a wide range of anticancer drugs, such as topotecan (B1662842) and mitoxantrone. nih.govnih.gov Dofequidar's inhibitory effect on BCRP is particularly relevant for cancer stem-like cells, which often overexpress this transporter. nih.govnih.gov By inhibiting BCRP, Dofequidar can reduce the side population (SP) of cancer cells, which are thought to be enriched with cancer stem cells, and sensitize them to chemotherapeutic agents. nih.gov Studies have shown that dofequidar can reverse BCRP-mediated resistance both in vitro and in vivo. nih.gov

Modulation of Efflux Pump Function

Dofequidar modulates the function of ABC efflux pumps, leading to the reversal of multidrug resistance. medchemexpress.com This modulation is achieved through direct interaction with the transporters, affecting their substrate binding and transport cycle. oaepublish.commdpi.com

Dofequidar acts as a competitive inhibitor of ABC transporters, including P-gp and MRP1. medchemexpress.eumedchemexpress.com This means that Dofequidar binds to the same sites on the transporter as the chemotherapeutic drugs (substrates). oaepublish.com By competing for these binding sites, Dofequidar effectively blocks the substrates from being recognized and transported out of the cell. oaepublish.com This competitive binding leads to an increased intracellular concentration of the anticancer drugs, thereby restoring their cytotoxic effects. medchemexpress.com

Interactive Data Tables

Generated code
Modulation of Intracellular Drug Accumulation

Dofequidar, (R)-, also known as MS-209, is a potent, orally active inhibitor of several ATP-binding cassette (ABC) transporters, which are proteins responsible for pumping various substances, including many anticancer drugs, out of cells. nih.govmedchemexpress.comresearchgate.net The primary mechanism by which Dofequidar exerts its effects is through the competitive inhibition of these efflux pumps, leading to a significant increase in the intracellular concentration of chemotherapeutic agents. medchemexpress.comaboutscience.eu

The most well-characterized targets of Dofequidar are P-glycoprotein (P-gp/ABCB1) and, to a lesser extent, Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). medchemexpress.comnih.govnih.gov P-gp is a major contributor to the phenomenon of multidrug resistance (MDR) in cancer cells. researchgate.netaboutscience.eunih.gov By binding to and inhibiting P-gp, Dofequidar effectively blocks the efflux of P-gp substrate drugs. medchemexpress.com This leads to their accumulation within the cancer cells, thereby restoring their cytotoxic potential. nih.govnih.gov

Studies have demonstrated that in P-gp-positive acute myelogenous leukemia (AML) blasts and the adriamycin-resistant K562 cell line (K562/ADM), the addition of Dofequidar significantly increased the intracellular levels of daunorubicin (B1662515) and rhodamine 123, a fluorescent dye commonly used to measure P-gp activity. nih.govnih.govglpbio.com The accumulation of these substances in resistant cells was restored to levels comparable to those seen in their drug-sensitive, P-gp-negative counterparts. nih.gov This enhanced accumulation is a direct consequence of Dofequidar's ability to interfere with the P-gp-mediated drug extrusion process. nih.govnih.gov

Furthermore, research has revealed that Dofequidar also inhibits the function of ABCG2 (Breast Cancer Resistance Protein or BCRP). nih.govnih.gov This was demonstrated by its ability to increase the intracellular concentration of Hoechst 33342, a substrate of ABCG2, in cells overexpressing this transporter. nih.gov Similarly, Dofequidar was shown to inhibit the export of mitoxantrone, another ABCG2 substrate, in K562 cells engineered to overexpress ABCG2. nih.gov

Broader Cellular and Molecular Effects

Reversal of Multidrug Resistance Phenotype

The inhibition of efflux pumps by Dofequidar directly translates to the reversal of the multidrug resistance (MDR) phenotype in cancer cells. researchgate.netnih.gov MDR is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally unrelated anticancer drugs. researchgate.netaacrjournals.org This is often mediated by the overexpression of efflux pumps like P-gp and ABCG2. researchgate.netaboutscience.eu

By preventing the efflux of chemotherapeutic agents, Dofequidar effectively resensitizes resistant cancer cells to their cytotoxic effects. nih.govnih.gov In preclinical studies, Dofequidar has been shown to reverse MDR in cancer cells that overexpress P-gp and MRP1. nih.gov The efficacy of Dofequidar in reversing MDR has been observed in various cancer cell lines, including those derived from leukemia, breast cancer, and cervical cancer. nih.govnih.govnih.gov

Enhancement of Chemosensitivity to Anticancer Agents

A direct consequence of reversing the MDR phenotype is the enhanced chemosensitivity of cancer cells to a variety of anticancer agents. nih.govnih.gov By increasing the intracellular drug concentration, Dofequidar allows the chemotherapeutic agents to reach and maintain effective cytotoxic levels within the cancer cells. nih.govnih.gov

Numerous studies have documented the ability of Dofequidar to potentiate the effects of various chemotherapeutic drugs. For instance, in P-gp-positive AML blasts, the addition of Dofequidar significantly reduced the D10 value (the drug concentration required to reduce colony formation by 90%) for daunorubicin, bringing it down to a level similar to that of P-gp-negative blasts. nih.gov The sensitizing effect was more pronounced in cells with higher levels of P-gp expression. nih.gov Dofequidar has also been shown to enhance the antitumor activity of doxorubicin, vincristine, and docetaxel in in vivo models. nih.gov

Table 1: Enhancement of Chemosensitivity by Dofequidar, (R)-

Cell Line Resistance Mechanism Chemotherapeutic Agent Effect of Dofequidar, (R)-
P-gp-positive AML Blasts P-glycoprotein (P-gp) Daunorubicin Significantly increased sensitivity. nih.gov
K562/ADM (Adriamycin-resistant) P-glycoprotein (P-gp) Daunorubicin Significantly increased sensitivity. nih.gov
P-gp-expressing Sublines P-glycoprotein (P-gp) CMC-544 Restored cytotoxic effect. niph.go.jp
Xenografted SP cells ABCG2/BCRP Irinotecan (B1672180) (CPT-11) Greatly reduced tumor growth. nih.gov
HeLa-derived SP cells ABCG2/BCRP Mitoxantrone Sensitized cells to the drug. nih.gov
MCF-7-derived SP cells ABCG2/BCRP Mitoxantrone Sensitized cells to the drug. nih.gov

Influence on Cancer Stem-Like Side Population (SP) Cells

Recent research has highlighted the role of cancer stem-like cells (CSCs) in tumor initiation, progression, and relapse. nih.gov A subpopulation of these cells, known as the side population (SP), is characterized by its ability to efflux the fluorescent dye Hoechst 33342, a property conferred by the high expression of ABC transporters, particularly ABCG2. nih.govnih.gov SP cells often exhibit a multidrug-resistant phenotype. nih.gov

Dofequidar has been shown to effectively reduce the fraction of SP cells in various cancer cell lines, including cervical, breast, pancreatic, colon, and gastric carcinomas. nih.govnih.gov This reduction is achieved through the inhibition of ABCG2, the primary transporter responsible for the SP phenotype in these cells. nih.govnih.gov By blocking the efflux of Hoechst 33342, Dofequidar prevents the identification of these cells as a distinct side population. nih.gov Dose-dependent reduction in the SP fraction of HeLa cells has been observed with Dofequidar treatment. nih.gov

Crucially, the inhibition of ABCG2 by Dofequidar also sensitizes these cancer stem-like SP cells to chemotherapeutic drugs. nih.govnih.gov SP cells are notoriously resistant to conventional chemotherapy due to their efficient drug efflux mechanisms. nih.gov By overcoming this resistance, Dofequidar allows cytotoxic agents to accumulate within the SP cells, leading to their eradication. nih.govnih.gov

Studies have shown that Dofequidar treatment sensitizes SP cells to various anticancer agents, including mitoxantrone, topotecan, and SN-38 (the active metabolite of irinotecan). nih.gov In xenograft models using SP cells, the combination of irinotecan (CPT-11) and Dofequidar resulted in a significant reduction in tumor growth compared to irinotecan alone, demonstrating the potential of Dofequidar to target and eliminate chemoresistant cancer stem-like cells. nih.gov

Table 2: Effect of Dofequidar, (R)- on Cancer Stem-Like Side Population (SP) Cells

Cell Line SP Cell Marker Effect of Dofequidar, (R)- on SP Fraction Chemotherapeutic Agent Effect of Dofequidar, (R)- on SP Cell Sensitivity
HeLa ABCG2/BCRP Reduced dose-dependently. nih.gov Mitoxantrone, Topotecan, SN-38 Sensitized SP cells. nih.gov
MCF-7 ABCG2/BCRP Reduced. nih.gov Mitoxantrone, Topotecan, SN-38 Sensitized SP cells. nih.gov
Various Cancer Cell Lines ABCG2/BCRP Reduced. nih.gov Irinotecan (in vivo) Diminished SP-derived tumor growth. nih.gov

In Vitro Studies on Dofequidar, (R)- Efficacy in Cancer Cell Lines

Studies in Drug-Resistant Leukemia Cell Lines (e.g., K562/ADM, P388)

Dofequidar has shown significant efficacy in reversing multidrug resistance in leukemia cell lines. In doxorubicin-resistant K562/ADM cells, which overexpress P-gp, dofequidar has been reported to counteract MDR. nih.gov Similarly, in vincristine-resistant P388/VCR cells and doxorubicin-resistant P388/ADM cells, dofequidar fumarate (B1241708) at concentrations of 1µM and 3µM was able to completely reverse drug resistance. apexbt.com The compound enhances the accumulation of chemotherapeutic agents, such as vincristine, within these resistant cells. nih.gov Specifically, dofequidar inhibits the efflux of drugs, thereby increasing their intracellular concentration and restoring their cytotoxic effects. nih.govmedchemexpress.com

In the K562/ADM human leukemia cell line, known for its resistance to doxorubicin and overexpression of P-gp, dofequidar has demonstrated MDR-reversing activities. nih.gov It has also been noted to increase the intracellular concentration of drugs in K562/BCRP cells. medchemexpress.com

Studies in Small Cell Lung Cancer Cell Lines (e.g., SBC-3/ADM)

In vitro studies utilizing the human small cell lung cancer cell line SBC-3 and its adriamycin (doxorubicin)-resistant subline, SBC-3/ADM, have provided substantial evidence for dofequidar's resistance-reversing capabilities. The SBC-3/ADM cell line expresses high levels of P-glycoprotein, a key contributor to its multidrug resistance. medchemexpress.com

Research has shown that dofequidar can completely reverse the multidrug resistance of SBC-3/ADM cells to various chemotherapeutic agents at concentrations ranging from 3-10 μM. medchemexpress.commedchemexpress.com This effect is achieved with minimal impact on the drug sensitivity of the parent SBC-3 cell line. medchemexpress.commedchemexpress.com Dofequidar has been observed to restore the chemosensitivity of SBC-3/ADM cells to drugs like etoposide, adriamycin, and vincristine in a dose-dependent manner. bio-connect.nltargetmol.com

Studies in Osteosarcoma Cell Lines (e.g., HOS, U-2OS)

The human osteosarcoma cell line U-2 OS, established from a moderately differentiated bone sarcoma of a 15-year-old female, is a well-characterized line used in cancer research. culturecollections.org.ukculturecollections.org.uknih.gov It exhibits an epithelial-like, adherent morphology. culturecollections.org.ukinnoprot.com While specific data on dofequidar's direct effects on HOS and U-2OS cell lines from the provided search results is limited, the general application of these cell lines in osteosarcoma research is well-documented. nih.gov

Reversal of Resistance to Specific Chemotherapeutic Drugs

Dofequidar's primary mechanism of action involves the inhibition of P-glycoprotein, an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells, leading to resistance. ontosight.aitreatmentactiongroup.orgmdpi.com By blocking this efflux pump, dofequidar increases the intracellular concentration of anticancer drugs, thereby resensitizing resistant cells to treatment. ontosight.aimedchemexpress.com

Numerous in vitro studies have confirmed dofequidar's ability to reverse resistance to vincristine. In vincristine-resistant P388/VCR leukemia cells, dofequidar fumarate completely reversed drug resistance at concentrations of 1µM and 3µM. apexbt.com Similarly, in the adriamycin-resistant small cell lung cancer line SBC-3/ADM, dofequidar restored sensitivity to vincristine in a dose-dependent manner. bio-connect.nltargetmol.com The underlying mechanism is the enhanced accumulation of vincristine within the cancer cells, as demonstrated in K562/ADM cells. nih.gov In 4-1St cells, which exhibit extreme resistance to vincristine, a 3 µM concentration of dofequidar enhanced vincristine's cytotoxicity by 350-fold. targetmol.com

Dofequidar has consistently demonstrated the ability to reverse resistance to doxorubicin (also known as Adriamycin) in various cancer cell lines. In doxorubicin-resistant P388/ADM leukemia cells, dofequidar fumarate at 1µM and 3µM concentrations led to a complete reversal of resistance. apexbt.com Studies on the doxorubicin-resistant K562/ADM leukemia cell line also showed that dofequidar could reverse multidrug resistance. nih.govnih.gov In the context of small cell lung cancer, dofequidar completely reversed the resistance of SBC-3/ADM cells to doxorubicin at concentrations of 3-10 μM. medchemexpress.commedchemexpress.com This effect was also observed in 4-1St cells, where 3 µM of dofequidar increased the cytotoxicity of doxorubicin by 88-fold. targetmol.com The mechanism behind this reversal is the inhibition of P-gp-mediated drug efflux, leading to increased intracellular doxorubicin levels. mdpi.com

In Vivo Investigations of Dofequidar, (R)- in Xenograft Models

In vivo studies using tumor xenografts have consistently demonstrated the ability of Dofequidar, (R)- to potentiate the antitumor activity of various chemotherapeutic agents. nih.govniph.go.jp In models of multidrug-resistant solid tumors, oral administration of Dofequidar, (R)- has been shown to enhance the therapeutic effects of drugs like doxorubicin, vincristine, and docetaxel. nih.govniph.go.jp

A notable example is the potentiation of docetaxel's efficacy in a resistant HCT-15 tumor xenograft model. Similarly, in a clinically relevant xenograft model using HeLa-derived cancer stem-like side population (SP) cells, which are inherently resistant to many chemotherapeutic agents, co-treatment with Dofequidar, (R)- and irinotecan (CPT-11) resulted in a drastic reduction in tumor volume. nih.gov While the xenografted HeLa SP cells showed resistance to CPT-11 alone, the addition of Dofequidar, (R)- reversed this resistance. nih.gov

Furthermore, in osteosarcoma xenograft models, Dofequidar, (R)- synergized with cisplatin (B142131) to reduce tumor weight and volume significantly more than either agent alone. iiarjournals.org These findings underscore the potential of Dofequidar, (R)- to reverse chemoresistance and enhance the efficacy of standard anticancer drugs in a live tumor environment. nih.goviiarjournals.org

Table 1: In Vivo Potentiation of Antitumor Activity by Dofequidar, (R)- in Xenograft Models

Xenograft ModelChemotherapeutic AgentOutcome with Combination
Multidrug-Resistant Solid TumorsDoxorubicin, Vincristine, DocetaxelEnhanced antitumor activity nih.govniph.go.jp
HCT-15 (Resistant)DocetaxelPotentiated antitumor activity medchemexpress.com
HeLa SP CellsIrinotecan (CPT-11)Drastic decrease in tumor volume nih.gov
HOS (Osteosarcoma)CisplatinSignificantly smaller tumor weight and volume iiarjournals.org

Preclinical studies have also highlighted the role of Dofequidar, (R)- in inhibiting metastasis, a major cause of cancer-related mortality. In a model using P-glycoprotein-expressing human small cell lung cancer cells, Dofequidar, (R)- was shown to inhibit multiorgan metastases. This effect is attributed to the reversal of multidrug resistance, which allows chemotherapeutic agents to be more effective against circulating tumor cells and micrometastases that overexpress P-gp. By sensitizing these metastatic cells to chemotherapy, Dofequidar, (R)- helps to prevent the establishment of secondary tumors in distant organs.

Preclinical Research and Experimental Models

Studies on SP-derived Tumor Growth

Preclinical investigations using experimental models have been crucial in elucidating the potential of (R)-Dofequidar to impact the growth of tumors derived from side population (SP) cells. SP cells are a subpopulation of cancer cells that exhibit stem cell-like characteristics and are often associated with chemoresistance and tumor recurrence. nih.govmdpi.com Research in this area has largely focused on (R)-Dofequidar's ability to sensitize these resistant cells to conventional chemotherapy.

Studies have demonstrated that tumors derived from SP cells exhibit robust chemoresistance. nih.govniph.go.jp In xenograft models using HeLa SP cells, treatment with the chemotherapeutic agent irinotecan (CPT-11) alone only managed to arrest tumor growth temporarily, with the tumor regrowing after the cessation of treatment. nih.gov This highlights the intrinsic resistance of SP-derived tumors to standard chemotherapy.

The combination of (R)-Dofequidar with irinotecan, however, has shown significantly greater efficacy in reducing SP-derived tumor growth in vivo. nih.govnih.gov While (R)-Dofequidar administered alone had minimal effect on the growth of these tumors, its co-administration with irinotecan led to a marked reduction in tumor volume. nih.gov This suggests that (R)-Dofequidar enhances the cytotoxic effects of irinotecan specifically in the context of chemoresistant, SP-derived tumors. nih.govnih.gov

The underlying mechanism for this sensitization is attributed to the inhibition of the ABCG2/BCRP transporter, which is highly expressed in SP cells. nih.govnih.gov (R)-Dofequidar inhibits the efflux of chemotherapeutic drugs mediated by this transporter, thereby increasing the intracellular concentration of the drugs in cancer stem-like cells and overcoming their resistance. nih.govmedchemexpress.com

The following table summarizes the key findings from a representative preclinical study on the effect of (R)-Dofequidar and irinotecan on HeLa SP-derived tumor xenografts.

Interactive Data Table: Effect of (R)-Dofequidar and Irinotecan on HeLa SP-Derived Tumor Growth

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Change in Tumor VolumeObservations
Control (Vehicle)~100>1000Significant GrowthUninhibited tumor progression.
(R)-Dofequidar alone~100>1000Significant GrowthNo significant antitumor effect when used as a monotherapy. nih.gov
Irinotecan (CPT-11) alone~100~400 (followed by regrowth)Temporary ArrestTumor growth was halted during treatment but resumed after cessation. nih.gov
(R)-Dofequidar + Irinotecan (CPT-11)~100<200Significant ReductionMarkedly reduced tumor growth compared to irinotecan alone. nih.govnih.gov

These findings underscore the potential of (R)-Dofequidar as a chemosensitizing agent capable of targeting the cancer stem-like cell population, which is a critical factor in tumor progression and relapse. nih.govjfcr.or.jp By reversing the drug resistance of SP cells, (R)-Dofequidar may improve the efficacy of existing chemotherapeutic regimens. nih.govevitachem.com

Synthetic Chemistry and Structure Activity Relationship Sar of Dofequidar, R

Chemical Class and Core Structure: Quinoline (B57606) Derivative

Dofequidar (B1662172), also identified as MS-209, is an orally active compound that belongs to the quinoline class of heterocyclic aromatic compounds. medchemexpress.commedchemexpress.com The foundational scaffold of Dofequidar is the quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring at two adjacent carbon atoms. ontosight.ainih.goviipseries.org This core structure is a common feature in a wide array of biologically active compounds and has been extensively utilized in medicinal chemistry, particularly for developing anti-cancer agents. tandfonline.comeurekaselect.com

The specific chemical structure of Dofequidar features this quinoline core, which is further substituted to create a molecule with the ability to interact with and inhibit ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp). medchemexpress.comnih.gov Quinoline and its derivatives have been the subject of numerous synthetic methodologies aimed at producing compounds with diverse therapeutic applications. iipseries.orggoogle.com The development of Dofequidar as an MDR modulator stems from systematic studies on quinoline-based compounds. nih.govmdpi.comnih.gov

Structure-Activity Relationships for MDR Reversal Activity

The effectiveness of Dofequidar and related quinoline derivatives in reversing multidrug resistance (MDR) is intrinsically linked to specific structural features. Structure-activity relationship (SAR) studies have been crucial in elucidating the molecular determinants for potent P-glycoprotein (P-gp) inhibition.

Research on a series of newly synthesized quinoline derivatives has identified several key structural elements that are critical for high MDR-reversing activity. nih.gov A pivotal finding is that for a compound to be highly active, the two aryl rings that form the hydrophobic part of the molecule must not lie in the same plane. nih.gov This spatial arrangement allows for effective π-hydrogen-π interactions with hydrogen bond donors within the P-gp transporter. nih.gov

Other essential structural features include the nitrogen atom within the quinoline ring and a basic nitrogen atom, typically located in a piperazine (B1678402) moiety. nih.gov The distance between this basic nitrogen and the hydrophobic aryl groups is also a critical parameter. nih.gov SAR studies have determined that a minimum distance of 5 Ångstroms is necessary for high activity. nih.gov These systematic investigations, which led to the identification of the optimal structural arrangement for P-gp inhibition, culminated in the selection of Dofequidar (MS-209) for further clinical investigation. nih.gov

The following table summarizes the key SAR findings for quinoline derivatives as MDR reversal agents:

Structural FeatureImpact on MDR Reversal ActivityReference
Non-coplanar Aryl Rings Essential for high activity; facilitates π-hydrogen-π interactions with P-gp. nih.gov
Quinoline Nitrogen Atom Major feature influencing activity. nih.gov
Basic Nitrogen Atom (in Piperazine) Major feature influencing activity. nih.gov
Distance between Hydrophobic Moiety and Basic Nitrogen Must be at least 5 Å for high activity. nih.gov

Design Principles for Third-Generation ABC Transporter Inhibitors

The development of ABC transporter inhibitors has progressed through several generations, each aiming to improve upon the last in terms of potency, specificity, and clinical applicability. Dofequidar is classified as a third-generation inhibitor, a class designed to overcome the significant limitations of its predecessors. mdpi.comnih.gov

First-Generation Inhibitors: This group consisted of existing therapeutic agents, such as the calcium channel blocker verapamil (B1683045) and the immunosuppressant cyclosporine A, which were found incidentally to have P-gp inhibitory effects. tandfonline.comnih.gov However, their clinical utility was hampered by low affinity for the transporter, requiring high doses that resulted in unacceptable toxicity related to their primary pharmacological actions. researchgate.netmdpi.com

Second-Generation Inhibitors: These compounds, including valspodar (B1684362) (PSC-833), were developed through SAR studies of first-generation agents to be more potent P-gp modulators. nih.govnih.gov While more effective, they were often substrates of and inhibited cytochrome P450 3A4 (CYP3A4). This led to complex and unpredictable pharmacokinetic interactions with co-administered chemotherapeutic drugs, complicating clinical application. nih.govnih.gov

Third-Generation Inhibitors: The design of this class, which includes Dofequidar, tariquidar (B1662512), zosuquidar (B1662489), and elacridar (B1662867), was rationally guided to address the shortcomings of the earlier generations. mdpi.comnih.govnih.gov The primary design principles were to create compounds with:

High Potency: These inhibitors are effective at nanomolar concentrations, significantly reducing the required dose. nih.gov

High Specificity: They are designed to be highly selective for the target ABC transporter (e.g., P-gp), minimizing off-target effects. nih.govucv.ve

Lack of Substrate Activity: Unlike earlier inhibitors, they are generally not transported by P-gp themselves. nih.gov

Minimal Pharmacokinetic Interactions: A crucial design goal was to eliminate the inhibition of metabolic enzymes like CYP3A4, thereby avoiding the drug-drug interactions that plagued the second generation. nih.gov

General structural guidelines for designing potent ABC transporter inhibitors suggest the inclusion of a protonable nitrogen atom and a planar aromatic region, combined with high lipophilicity to facilitate strong interactions with the transporter. ucv.ve The successful development of third-generation inhibitors like Dofequidar represents a more targeted and sophisticated approach to overcoming MDR, although clinical success has remained challenging for the field as a whole. nih.govfrontiersin.org

The following table provides a comparative overview of the different generations of ABC transporter inhibitors:

GenerationRepresentative CompoundsKey CharacteristicsLimitationsReference
First Verapamil, Cyclosporine AExisting drugs with other primary uses.Low potency, high toxicity at effective doses. tandfonline.comresearchgate.netmdpi.com
Second Valspodar (PSC-833)More potent than first-generation.Pharmacokinetic interactions (CYP3A4 inhibition). nih.govmdpi.comnih.gov
Third Dofequidar, Tariquidar, Zosuquidar, ElacridarHigh potency (nM range), high specificity, not substrates for transporters, low potential for drug-drug interactions.Clinical trials have faced challenges, including toxicity and lack of overall survival benefit. mdpi.comnih.govnih.govfrontiersin.org

Research Perspectives and Future Directions

Comparative Analysis with Other ABC Transporter Modulators

The development of ABC transporter inhibitors has progressed through several generations, each aiming to improve potency and reduce toxicity. Dofequidar (B1662172) is a key player in the third generation of these modulators. nih.govoaepublish.com

First-Generation Inhibitors

First-generation ABC transporter inhibitors were often repurposed drugs, such as the calcium channel blocker verapamil (B1683045) and the immunosuppressant cyclosporine A. cancerbiomed.orgnih.gov These compounds were found to competitively inhibit P-glycoprotein (P-gp/ABCB1), a primary ABC transporter implicated in MDR. researchgate.net However, their clinical utility was hampered by low potency, requiring high doses that led to significant toxicity and adverse side effects. cancerbiomed.orgnih.govresearchgate.nettandfonline.com

Second-Generation Inhibitors

To address the shortcomings of the initial inhibitors, second-generation modulators like valspodar (B1684362) (PSC-833) and dexverapamil (B1218737) were developed. nih.govoaepublish.com These agents demonstrated greater potency than their predecessors. nih.govoaepublish.com Despite their improved inhibitory activity, they still failed to deliver better clinical outcomes, largely due to off-target effects and unfavorable pharmacokinetic interactions. nih.govoaepublish.com Some second-generation inhibitors, including Dofequidar, were also developed during this era and later classified with third-generation agents due to their improved profiles. mdpi.com

Other Third-Generation Inhibitors

Dofequidar belongs to the third generation of ABC transporter inhibitors, a group that also includes tariquidar (B1662512), zosuquidar (B1662489), and elacridar (B1662867). oaepublish.commdpi.com These compounds were specifically designed for high affinity and specificity to ABC transporters, with the goal of minimizing toxicity and drug-drug interactions. nih.govoaepublish.comnih.gov They are noted to be significantly more potent, in some cases up to 200 times more, than the first and second-generation inhibitors. nih.gov

Tariquidar, for instance, has been shown to inhibit both P-gp and ABCG2 (Breast Cancer Resistance Protein). portlandpress.comnih.gov Similarly, elacridar also demonstrates dual inhibition of P-gp and ABCG2. portlandpress.comnih.gov Zosuquidar is another potent P-gp inhibitor from this generation. mdpi.comnih.gov Dofequidar itself is recognized for its ability to inhibit not only P-gp (ABCB1) but also ABCC1 (MRP1) and ABCG2 (BCRP). nih.gov This broader spectrum of activity is a key characteristic of some third-generation inhibitors. oaepublish.com

Table 1: Comparison of ABC Transporter Inhibitor Generations

Generation Examples Key Characteristics Limitations
First Verapamil, Cyclosporine A Repurposed drugs, Competitive inhibition of P-gp. cancerbiomed.orgnih.govresearchgate.net Low potency, High toxicity, Adverse side effects. cancerbiomed.orgnih.govresearchgate.nettandfonline.com
Second Valspodar, Dexverapamil More potent than first-generation. nih.govoaepublish.com Off-target effects, Unfavorable pharmacokinetics. nih.govoaepublish.com
Third Dofequidar, Tariquidar, Zosuquidar, Elacridar High potency and specificity, Lower toxicity, Fewer drug interactions. nih.govoaepublish.commdpi.comnih.gov Clinical trial outcomes have been mixed. mdpi.com

Role in Understanding ABC Transporter Function and Expression

The study of inhibitors like Dofequidar has been instrumental in elucidating the complex mechanisms of ABC transporter function and expression. These transporters utilize the energy from ATP hydrolysis to actively efflux a wide variety of substrates, including chemotherapeutic drugs, from cancer cells. cancerbiomed.orgresearchgate.net The ability of ABC transporters to recognize and transport structurally diverse molecules remains an area of active investigation. cancerbiomed.orgnih.gov

The development of potent and specific inhibitors is crucial for probing the structure and function of these transport proteins. The use of modulators helps in characterizing the substrate-binding pockets and understanding the conformational changes that occur during the transport cycle. cancerbiomed.orgnih.gov Furthermore, investigating the effects of inhibitors on transporter expression provides insights into the regulatory pathways that govern their presence in both normal and cancerous tissues. cancerbiomed.org

Interplay Between ABC Transporters in Multidrug Resistance

Multidrug resistance is a complex phenomenon often mediated by the simultaneous expression of multiple ABC transporters. cancerbiomed.orgresearchgate.net The primary transporters implicated in clinical MDR are P-gp (ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP). portlandpress.com These transporters have overlapping but distinct substrate specificities, contributing to a broad resistance profile against various anticancer drugs. nih.gov

For example, P-gp and ABCG2 are frequently co-expressed in cancer cells and at physiological barriers like the blood-brain barrier. nih.gov This co-expression suggests that dual inhibitors targeting both transporters may be more effective in overcoming resistance. nih.gov Dofequidar's ability to inhibit P-gp, MRP1, and ABCG2 highlights the importance of developing modulators with a broader inhibitory spectrum to counteract the concerted action of these transporters in MDR. nih.gov The interplay between different ABC transporters underscores the need for a comprehensive approach to reversing drug resistance, targeting multiple efflux pumps simultaneously. cancerbiomed.org

Translational Research Implications for Chemotherapy Strategies

Translational research aims to bridge the gap between basic scientific discoveries and clinical applications, with the ultimate goal of improving patient outcomes. nih.govjptcp.com The development of ABC transporter inhibitors like Dofequidar is a prime example of translational cancer research. nih.gov The initial observation of drug efflux by ABC transporters in cell culture models led to the hypothesis that inhibiting these pumps could resensitize cancer cells to chemotherapy. portlandpress.com

Future translational research in this area will likely focus on:

Patient Selection: Identifying patients whose tumors overexpress specific ABC transporters to ensure they are most likely to benefit from inhibitor therapy. researchgate.net

Combination Therapies: Optimizing the combination of ABC transporter inhibitors with specific chemotherapeutic agents to maximize synergy and minimize toxicity. mdpi.com

Novel Drug Delivery Systems: Developing strategies to enhance the delivery of inhibitors to the tumor site.

Understanding Intrinsic and Acquired Resistance: Further investigating the role of ABC transporters in both inherent and treatment-induced drug resistance. cancerbiomed.org

The journey of ABC transporter inhibitors from the laboratory to the clinic highlights the complexities of translational research. Continued efforts are necessary to fully realize the therapeutic potential of compounds like Dofequidar in improving chemotherapy outcomes. jptcp.com

Q & A

Basic: What experimental models are commonly used to evaluate the efficacy of Dofequidar, (R)-, in reversing P-glycoprotein (P-gp)-mediated multidrug resistance (MDR)?

Methodological Answer:
Dofequidar’s efficacy is typically assessed using in vitro and in vivo models. In vitro assays include:

  • Cytotoxicity assays (e.g., MTT or resazurin-based tests) with drug-resistant cancer cell lines (e.g., MCF-7/ADR or KB-V1), where co-administration of Dofequidar and chemotherapeutics (e.g., doxorubicin) quantifies reversal of resistance via reduced IC50 values .
  • P-gp functional assays (e.g., calcein-AM uptake or rhodamine-123 efflux) to measure P-gp inhibition .
    In vivo studies often use xenograft mouse models implanted with P-gp-overexpressing tumors, monitoring tumor growth inhibition when Dofequidar is combined with chemotherapeutic agents .

Basic: What structural features of Dofequidar, (R)-, are critical for its interaction with P-glycoprotein (P-gp)?

Methodological Answer:
Key structural determinants include:

  • Quinoline core : Facilitates aromatic stacking with P-gp’s transmembrane domains.
  • Protonable nitrogen atoms : Enable hydrogen bonding with P-gp’s ATP-binding sites, disrupting drug efflux .
  • Lipophilic side chains : Enhance membrane permeability and binding affinity to P-gp’s hydrophobic pockets .
    Comparative molecular docking studies (e.g., AutoDock Vina) with P-gp homology models (e.g., based on Cryo-EM structures) can validate these interactions .

Advanced: How do pharmacokinetic (PK) and pharmacodynamic (PD) discrepancies in Dofequidar, (R)-, studies arise, and what methodological adjustments can resolve them?

Methodological Answer:
Discrepancies often stem from:

  • Variability in dosing regimens : Adjusting administration routes (e.g., oral vs. intravenous) and co-administered agents (e.g., cyclosporine for CYP3A4 inhibition) can improve bioavailability .
  • Species-specific metabolism : Use of humanized liver mouse models or in vitro hepatocyte assays (e.g., CYP450 inhibition studies) clarifies metabolic pathways .
  • Endpoint selection : Integrate PK/PD modeling (e.g., NONMEM software) to correlate plasma concentrations with tumor response metrics (e.g., RECIST criteria) .

Advanced: What molecular techniques are recommended to validate Dofequidar, (R)-, as a selective P-gp inhibitor without off-target effects (e.g., ABCG2/BCRP inhibition)?

Methodological Answer:

  • ATPase activity assays : Measure P-gp-specific ATP hydrolysis inhibition using purified P-gp membranes, comparing results to known inhibitors (e.g., verapamil) .
  • CRISPR/Cas9-mediated ABCB1 (P-gp) knockout models : Confirm that Dofequidar’s MDR reversal is absent in ABCB1-deficient cell lines .
  • High-throughput screening : Test against panels of ABC transporters (e.g., ABCG2, ABCC1) using fluorescent substrate assays (e.g., mitoxantrone for ABCG2) .

Basic: How should researchers design dose-escalation studies for Dofequidar, (R)-, to minimize toxicity while maintaining efficacy?

Methodological Answer:

  • Phase I trial design : Follow a 3+3 dose-escalation protocol with endpoints like maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Monitor hematological and hepatic biomarkers (e.g., ALT/AST) .
  • Pharmacokinetic sampling : Collect serial plasma samples for LC-MS/MS analysis to establish exposure-response relationships .
  • Preclinical justification : Use toxicokinetic data from rodent and non-rodent species (e.g., dog models) to predict safe starting doses .

Advanced: What strategies address contradictory findings in Dofequidar, (R)-, efficacy across different cancer types (e.g., solid tumors vs. hematological malignancies)?

Methodological Answer:

  • Tumor microenvironment (TME) analysis : Profile hypoxia (e.g., HIF-1α levels) and stromal interactions (e.g., fibroblast cocultures) to identify resistance mechanisms .
  • Transcriptomic profiling : Use RNA-seq or NanoString to compare ABCB1/P-gp expression and efflux activity in responsive vs. non-responsive tumors .
  • Combinatorial screens : Test Dofequidar with targeted therapies (e.g., tyrosine kinase inhibitors) to identify synergistic pairs via Chou-Talalay analysis .

Basic: What analytical methods are recommended for quantifying Dofequidar, (R)-, in biological matrices during pharmacokinetic studies?

Methodological Answer:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) and ionization settings (ESI+) for sensitivity .
  • Sample preparation : Use protein precipitation (e.g., methanol) or solid-phase extraction (SPE) to isolate Dofequidar from plasma/tissue homogenates .
  • Validation parameters : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced: How can researchers reconcile disparities in Dofequidar, (R)-, clinical trial outcomes (e.g., Phase II failures vs. preclinical success)?

Methodological Answer:

  • Post-hoc biomarker analysis : Stratify patient subgroups by ABCB1/P-gp expression (IHC or qPCR) to identify responders .
  • Trial design refinement : Incorporate adaptive designs (e.g., Bayesian response-adaptive randomization) to adjust dosing based on interim PK/PD data .
  • Preclinical translation : Validate xenograft models using patient-derived tumor organoids (PDTOs) to better mimic human responses .

Basic: What in vitro assays best characterize the drug-drug interaction potential of Dofequidar, (R)-, with chemotherapeutics?

Methodological Answer:

  • CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4 luciferin-IPA) to assess metabolic interference .
  • Transporter inhibition screens : Test interactions with OATP1B1 or OCT2 using HEK293-overexpressing cells and probe substrates (e.g., rosuvastatin) .
  • Plasma protein binding studies : Employ equilibrium dialysis to quantify unbound fractions of co-administered drugs .

Advanced: What computational approaches predict the binding affinity and specificity of Dofequidar, (R)-, to mutant P-gp isoforms observed in refractory cancers?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Use GROMACS or AMBER to model P-gp conformational changes (e.g., inward- vs. outward-facing states) upon Dofequidar binding .
  • Free energy perturbation (FEP) : Calculate ΔΔG values for mutant P-gp variants (e.g., MDR1-G185V) to predict resistance .
  • Machine learning : Train models on P-gp inhibitor datasets (e.g., ChEMBL) to prioritize analogs with improved specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.